[(6-Methylheptan-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate
Description
[(6-Methylheptan-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate is a synthetic organic compound featuring a pyridine ring substituted with two chlorine atoms at positions 3 and 6, esterified with a carbamoylmethyl group. The carbamoyl moiety is further substituted with a branched 6-methylheptan-2-yl chain.
Properties
IUPAC Name |
[2-(6-methylheptan-2-ylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O3/c1-10(2)5-4-6-11(3)19-14(21)9-23-16(22)15-12(17)7-8-13(18)20-15/h7-8,10-11H,4-6,9H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHSZSBRASVRAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)COC(=O)C1=C(C=CC(=N1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(6-Methylheptan-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate is a derivative of 3,6-dichloropyridine-2-carboxylic acid, which has garnered attention due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of the compound is represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Muscarinic Acetylcholine Receptors :
- Inhibition of Pathogens :
- Antioxidant Activity :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Positive Allosteric Modulation | Enhances receptor activity | |
| Herbicidal Action | Inhibits enzyme activity in pathogens | |
| Antioxidant Properties | Reduces oxidative stress |
Case Study: Muscarinic Receptor Modulation
A study highlighted the efficacy of a related compound in reversing amphetamine-induced hyperlocomotion in animal models. This suggests a potential application for treating psychotic symptoms while minimizing cholinergic side effects compared to non-selective agonists .
Case Study: Herbicidal Efficacy
Another investigation focused on the herbicidal properties of dichloropyridine derivatives. The study demonstrated that these compounds effectively inhibited the growth of various weed species by targeting specific metabolic pathways essential for their survival .
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it valuable in research:
-
Muscarinic Acetylcholine Receptor Modulation :
- It acts as a positive allosteric modulator, enhancing receptor activity which may have implications in treating neurological disorders.
-
Herbicidal Action :
- The compound shows herbicidal properties by inhibiting specific enzymes in pathogens, making it useful in agricultural applications.
-
Antioxidant Activity :
- It demonstrates the ability to reduce oxidative stress, which can be beneficial in preventing cellular damage.
Case Study 1: Muscarinic Receptor Modulation
A study investigated the effects of related compounds on reversing amphetamine-induced hyperlocomotion in animal models. The findings suggest that [(6-Methylheptan-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate could be effective in treating psychotic symptoms with fewer cholinergic side effects compared to non-selective agonists.
Case Study 2: Herbicidal Efficacy
Research focused on the herbicidal properties of dichloropyridine derivatives demonstrated that these compounds effectively inhibited the growth of various weed species by targeting metabolic pathways essential for their survival. This positions this compound as a promising candidate for developing new herbicides.
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Positive Allosteric Modulation | Enhances receptor activity | |
| Herbicidal Action | Inhibits enzyme activity in pathogens | |
| Antioxidant Properties | Reduces oxidative stress |
Synthesis and Reaction Conditions
The synthesis of this compound involves multi-step organic reactions. Key factors influencing yield and purity include:
- Reaction Temperature : Typically conducted under reflux conditions.
- Solvent Choice : Affects the solubility and reactivity of starting materials.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The methyl ester derivative (CAS 1532-24-7) is a known pesticide intermediate, where the small ester group facilitates hydrolysis to the active acid form . The target compound’s 6-methylheptan-2-yl carbamoyl group introduces steric bulk and lipophilicity, which may prolong metabolic stability compared to methyl esters. This aligns with trends in agrochemical design, where branched chains improve membrane permeability and persistence .
Chlorination Patterns :
- The 3,6-dichloro substitution on the pyridine ring is conserved across analogs, suggesting its role in binding to biological targets (e.g., plant auxin receptors or insect nicotinic acetylcholine receptors).
Synthetic Accessibility :
- Carbamoylmethyl esters are typically synthesized via coupling reactions between acyl chlorides and amines. The branched alkyl chain in the target compound may require specialized reagents or multistep synthesis, contrasting with simpler methyl ester preparations .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing [(6-Methylheptan-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate, particularly addressing steric challenges from the branched alkyl chain?
- Methodology :
- Step 1 : Synthesize the pyridine-2-carboxylate core via esterification of 3,6-dichloropyridine-2-carboxylic acid with a chloro- or bromo-methylating agent under basic conditions (e.g., K₂CO₃/DMF).
- Step 2 : Couple the carboxylate intermediate with (6-methylheptan-2-yl)amine using carbodiimide crosslinkers (e.g., EDC/HOBt) to form the carbamoyl group.
- Steric Mitigation : Use bulky amine-protecting groups (e.g., Boc) to reduce steric hindrance during coupling. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Systematic Approach :
- ¹H/¹³C NMR : Assign peaks by comparing with analogous dichloropyridine carboxylates (e.g., δ ~8.1 ppm for pyridine H4; δ ~165 ppm for ester carbonyl).
- IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and carbamate (N-H stretch ~3350 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic Cl patterns (3:2 intensity ratio for two Cl atoms).
- Purity Check : Use HPLC (C18 column, acetonitrile/water) with >95% purity threshold .
Q. What crystallographic methods are suitable for determining molecular conformation and crystal packing?
- Protocol :
- Crystal Growth : Use slow evaporation (e.g., chloroform/methanol) to obtain single crystals.
- Data Collection : Perform X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Apply SHELXL for structure solution and refinement, using anisotropic displacement parameters for non-H atoms. Analyze hydrogen-bonding networks with SHELXPRO .
Advanced Research Questions
Q. How to resolve discrepancies between computational conformational predictions and experimental crystallographic data for the pyridine ring geometry?
- Methodology :
- Computational Modeling : Optimize geometry using DFT (B3LYP/6-311+G(d,p)) and compare with X-ray torsion angles.
- Cremer-Pople Analysis : Calculate puckering parameters (θ, φ) for the pyridine ring using atomic coordinates. A planar ring (θ ≈ 0°) indicates minimal puckering, while θ > 10° suggests non-planarity. Cross-validate with NMR coupling constants (³JHH) .
- Example Data Table :
| Parameter | DFT Value | X-ray Value |
|---|---|---|
| C2-C3-C4-C5 Torsion | 178.5° | 179.1° |
| Puckering Amplitude (θ) | 2.3° | 1.8° |
Q. How can graph-set theory analyze hydrogen-bonding networks in the crystal lattice?
- Procedure :
- Identify Donors/Acceptors : Map N-H (carbamoyl) and Cl/O (pyridine/ester) groups.
- Graph-Set Notation : Classify interactions as D (donor), A (acceptor), S (self), or C (chain). For example, a chain motif C(6) indicates a six-membered H-bonded ring.
- Validation : Compare with Etter’s rules for stability; strong N-H···O=C interactions typically dominate .
Q. How to optimize SHELXL refinement for resolving disorder in the branched alkyl chain?
- Steps :
- Disorder Modeling : Split the 6-methylheptan-2-yl chain into two conformers with occupancy ratios refined freely.
- Restraints : Apply SIMU and DELU restraints to maintain reasonable geometry.
- Validation : Check R1 (<5%) and wR2 (<12%) residuals. Use the SQUEEZE algorithm (PLATON) to model solvent-accessible voids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
